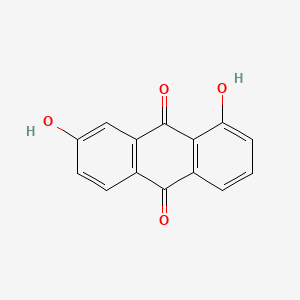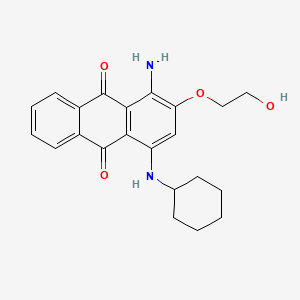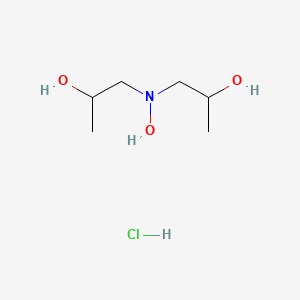
4-chloro-N-methyl-3-(methylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-methyl-3-(methylamino)benzamide is an organic compound with the molecular formula C9H11ClN2O It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the N-position, and a methylamino group at the 3-position of the benzamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-methyl-3-(methylamino)benzamide typically involves the reaction of 4-chlorobenzoic acid with methylamine and formaldehyde under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and advanced purification techniques ensures high efficiency and quality of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
4-chloro-N-methyl-3-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom at the 4-position can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used. The reactions are conducted under controlled temperature and pressure.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions, amines, or alkyl halides. The reactions are performed in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of various substituted benzamides with different functional groups.
科学的研究の応用
4-chloro-N-methyl-3-(methylamino)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 4-chloro-N-methyl-3-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied. Research is ongoing to elucidate the detailed molecular targets and pathways involved in its effects.
類似化合物との比較
4-chloro-N-methyl-3-(methylamino)benzamide can be compared with other similar compounds, such as:
4-chloro-N-methylbenzamide: Lacks the methylamino group at the 3-position.
3-methylamino-N-methylbenzamide: Lacks the chlorine atom at the 4-position.
4-chloro-3-methylamino-benzamide: Lacks the N-methyl group.
These similar compounds may have different chemical properties, reactivity, and biological activities
特性
分子式 |
C9H11ClN2O |
|---|---|
分子量 |
198.65 g/mol |
IUPAC名 |
4-chloro-N-methyl-3-(methylamino)benzamide |
InChI |
InChI=1S/C9H11ClN2O/c1-11-8-5-6(9(13)12-2)3-4-7(8)10/h3-5,11H,1-2H3,(H,12,13) |
InChIキー |
MCFSDRMYPONNJK-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(C=CC(=C1)C(=O)NC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


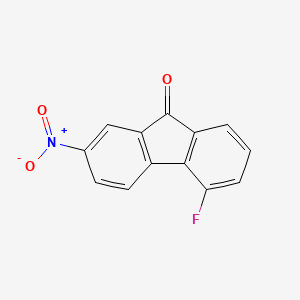


![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

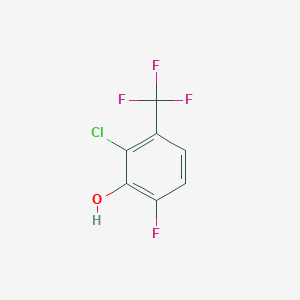
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
